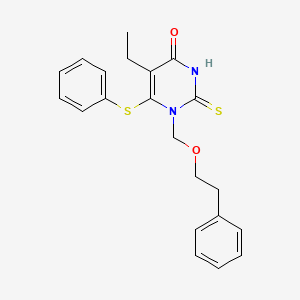![molecular formula C18H17NO5 B12680583 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone CAS No. 94313-80-1](/img/structure/B12680583.png)
2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone is an organic compound with the molecular formula C18H19NO4. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of two hydroxyl groups and an ethoxyethylamino group attached to the anthraquinone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone typically involves the reaction of 1,4-dihydroxyanthraquinone with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity starting materials and advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-quality compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives .
Aplicaciones Científicas De Investigación
2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various anthraquinone derivatives.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone involves its interaction with cellular components. In biological systems, the compound can intercalate with DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy. Additionally, the compound’s hydroxyl groups can participate in redox reactions, contributing to its antioxidant and antimicrobial activities .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dihydroxyanthraquinone: Lacks the ethoxyethylamino group but shares the anthraquinone core.
2-Aminoanthraquinone: Contains an amino group but lacks the hydroxyl groups.
2-Ethoxyethylamine: Contains the ethoxyethylamino group but lacks the anthraquinone core.
Uniqueness
2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and ethoxyethylamino groups allows for versatile chemical reactivity and potential therapeutic applications .
Propiedades
Número CAS |
94313-80-1 |
|---|---|
Fórmula molecular |
C18H17NO5 |
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
2-(2-ethoxyethylamino)-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H17NO5/c1-2-24-8-7-19-12-9-13(20)14-15(18(12)23)17(22)11-6-4-3-5-10(11)16(14)21/h3-6,9,19-20,23H,2,7-8H2,1H3 |
Clave InChI |
OODGLDFRSOEBDW-UHFFFAOYSA-N |
SMILES canónico |
CCOCCNC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



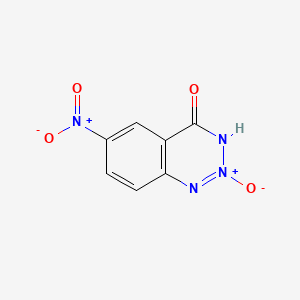

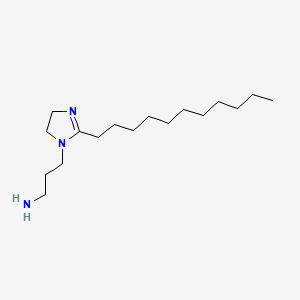
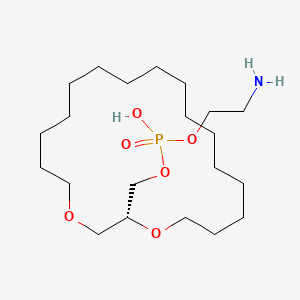
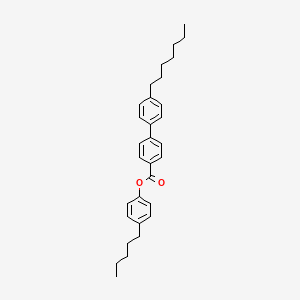
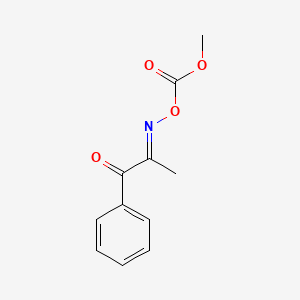
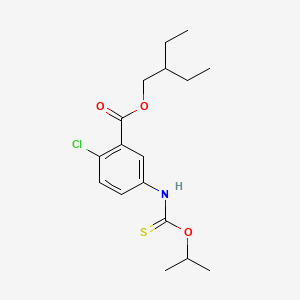



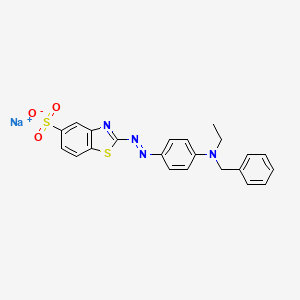
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol](/img/structure/B12680603.png)
